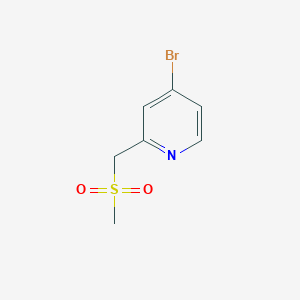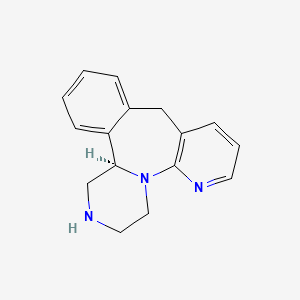
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is a compound that features a cyclopropyl group attached to a pyrrolidine ring via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl-(s)-1-pyrrolidin-2-ylmethyl-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylmethyl bromide with (s)-1-pyrrolidin-2-ylmethyl-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of cyclopropylmethyl-(s)-1-pyrrolidin-2-ylmethyl-amine may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethyl ketones, while reduction may produce cyclopropylmethyl alcohols.
Scientific Research Applications
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropylmethyl-(s)-1-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets. The cyclopropyl group can engage in hyperconjugation, stabilizing carbocations and influencing the reactivity of the compound. The pyrrolidine ring may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylamine: Lacks the pyrrolidine ring, making it less complex and potentially less versatile in applications.
(s)-1-Pyrrolidin-2-ylmethylamine: Does not have the cyclopropyl group, which may reduce its stability and reactivity.
Uniqueness
Cyclopropyl-methyl-(S)-1-pyrrolidin-2-ylmethyl-amine is unique due to the combination of the cyclopropyl group and the pyrrolidine ring. This combination imparts distinct structural and electronic properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclopropyl-N-[[(2S)-pyrrolidin-2-yl]methyl]methanamine |
InChI |
InChI=1S/C9H18N2/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-11H,1-7H2/t9-/m0/s1 |
InChI Key |
NRUNYHTXLPOHDF-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CNCC2CC2 |
Canonical SMILES |
C1CC(NC1)CNCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylthieno[2,3-c]pyridin-7-amine](/img/structure/B8464324.png)






![N-[4-(aminomethyl)-2-methylphenyl]methane-sulfonamide](/img/structure/B8464364.png)





![4-(4-cyclopropyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8464425.png)
